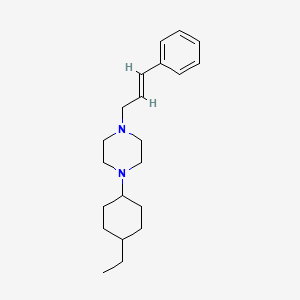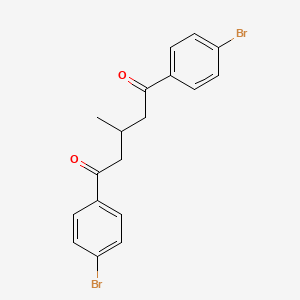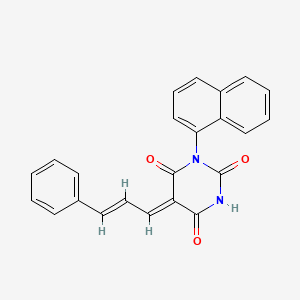![molecular formula C12H10ClN3O3 B3742351 5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3742351.png)
5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Descripción general
Descripción
5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CCAMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is based on its ability to interact with specific enzymes or proteins. In the case of dihydroorotate dehydrogenase, this compound binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in the production of nucleotides. In the case of ion channels, this compound binds to specific sites on the channel protein, modulating its activity and altering the flow of ions across the cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects depending on the specific target and concentration used. In cancer cells, this compound has been shown to induce cell death by inhibiting the production of nucleotides. In neurons, this compound has been shown to modulate the activity of ion channels, leading to changes in the electrical properties of the cell membrane. In animal models, this compound has been shown to exhibit analgesic and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and limited availability.
Direcciones Futuras
There are several future directions for the study of 5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, including:
1. Further optimization of the synthesis method to obtain higher yields and purity of this compound.
2. Investigation of the potential applications of this compound in drug discovery, particularly in the development of anticancer and analgesic drugs.
3. Exploration of the potential applications of this compound in materials science, particularly in the development of metal-organic frameworks for gas storage and separation.
4. Study of the interaction of this compound with other enzymes and proteins to identify new targets for drug discovery.
5. Investigation of the potential applications of this compound in neuroscience, particularly in the modulation of ion channel activity in neurons.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of science, including medicinal chemistry, materials science, and biochemistry. Its synthesis method has been optimized to obtain high yields of this compound with high purity. This compound has been shown to exhibit various biochemical and physiological effects depending on the specific target and concentration used. While this compound has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of this compound, including the investigation of its potential applications in drug discovery, materials science, and neuroscience.
Aplicaciones Científicas De Investigación
5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been shown to exhibit anticancer activity by inhibiting the activity of the enzyme dihydroorotate dehydrogenase. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks with potential applications in gas storage and separation. In biochemistry, this compound has been studied for its potential to modulate the activity of ion channels, which are important targets for drug discovery.
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)iminomethyl]-6-hydroxy-1-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-16-11(18)9(10(17)15-12(16)19)6-14-8-4-2-7(13)3-5-8/h2-6,18H,1H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEFWTIPJQFWNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)C=NC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(benzyloxy)-3-methoxyphenyl]-N-methyl-N-(1-naphthylmethyl)methanamine](/img/structure/B3742289.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B3742302.png)
![2-nitro-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3742311.png)
![6,8-dichloro-3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3742314.png)


![N-(3-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3742339.png)
![3,5-dibromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B3742342.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-mesitylurea](/img/structure/B3742350.png)

methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3742358.png)
![N-{2-[(diphenylphosphoryl)methyl]phenyl}-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide](/img/structure/B3742374.png)
